molecular formula C19H19NO4 B4015741 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B4015741
M. Wt: 325.4 g/mol
InChI Key: RXFWJZKSYLVLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic molecules that exhibit a range of biological activities, making them of interest in various fields of chemistry and pharmacology. However, it's essential to focus on the non-pharmacological aspects of the compound, such as its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes that yield various indolin-2-one derivatives. For instance, ten novel 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones were synthesized, characterized spectroscopically, and some dehydrated to corresponding oxoethylidene products, highlighting the versatility of synthetic strategies in obtaining these compounds (Becerra et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods and X-ray diffraction, revealing different patterns of supramolecular assembly. This shows the complexity and diversity in the molecular architecture of indolin-2-one derivatives (Becerra et al., 2020).

Chemical Reactions and Properties

Indolines, such as those derived from similar compounds, undergo stereospecific reduction and can further react to produce a variety of structurally diverse derivatives. These reactions demonstrate the reactivity and versatility of the indoline framework in synthetic chemistry (Berti et al., 1980).

Physical Properties Analysis

The physical properties, including crystal structure and spectroscopic characteristics, of indolin-2-one derivatives are crucial for understanding their behavior and potential applications. For example, the crystal structure and NMR characterization of 3-hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one provide insights into its molecular geometry and interactions (Chen et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and conditions, are essential for understanding how these compounds can be further modified or utilized in different chemical contexts. The work by Hashmi et al. (2012), for instance, discusses the gold(I)-catalyzed rearrangement of 3-silyloxy-1,5-enynes to synthesize indole derivatives, indicating the potential for creating complex structures from simpler precursors (Hashmi, Yang, & Rominger, 2012).

properties

IUPAC Name

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-11-20-15-9-5-4-8-14(15)19(24,18(20)23)12-17(22)13-7-3-6-10-16(13)21/h3-10,21,24H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFWJZKSYLVLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.